3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Overview
Description
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride” is a specialty product used for proteomics research applications . Its empirical formula is C10H8N2O3 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride has been utilized in the synthesis of various 1,3,4-oxadiazole derivatives, showcasing its versatility in creating compounds with potential pharmacological applications. A study detailed the synthesis of these derivatives via the reaction between benzoyl chloride and oxasemicarbazide, followed by purification and evaluation for antibacterial activities. The antibacterial efficacy was tested against both gram-positive and gram-negative bacteria, indicating the chemical's role in developing new antibacterial agents (A. Singh, 2012).
Anticancer Activity
Further research into 1,3,4-oxadiazole derivatives synthesized from benzoyl chlorides, including this compound, revealed their potential in anticancer treatment. A particular study synthesized derivatives that were evaluated for their anticancer activity against various cancer cell lines. The findings suggested moderate to excellent anticancer activities compared to a reference drug, highlighting the compound's utility in cancer research (B. Ravinaik et al., 2021).
Novel Synthesis Approaches
Innovative synthesis methods involving this compound have been explored for creating new chemical structures. One study demonstrated a novel procedure leading to the formation of a more stable conjugated system by introducing a 1,2,4-oxadiazol ring through intramolecular replacement, revealing insights into the compound's reactivity and potential for creating novel molecules (Jianxin Yu et al., 2003).
Material Science Applications
Beyond pharmacological applications, derivatives of this compound have found use in material science. Research into electroluminescent materials has involved the synthesis of specific oxadiazole derivatives, exploring their physical properties and potential in electronic devices, indicating the chemical's versatility across different scientific fields (Han Li-kun, 2005).
Future Directions
Oxadiazoles, including “3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride”, have shown promise in various areas of medicinal chemistry . Future research may focus on designing new chemical entities with potential anti-infective activity . Additionally, the development of more efficient synthetic strategies for oxadiazoles could be a valuable area of future research .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been studied for their anti-infective properties . They have shown activity against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, and Trypanosoma cruzi .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction withTrypanosoma cruzi cysteine protease cruzain . This suggests that the compound may interact with specific enzymes or proteins to exert its effects.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways in microorganisms, leading to their anti-infective properties .
Result of Action
Related compounds have shown anti-infective properties, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKVPCDSIORYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640211 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915707-46-9 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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